Pholcolix is a pharmaceutical compound primarily utilized in the treatment of acute cough, particularly in pediatric populations. It is often compared to other cough preparations, such as Actifed Compound, for its efficacy and side effects. Pholcolix has been noted for its favorable palatability and lower incidence of adverse reactions, making it a preferred choice in clinical settings.
Pholcolix is synthesized from a combination of active ingredients designed to alleviate cough symptoms. The specific formulation details are proprietary, but it has been studied in various clinical trials, particularly focusing on its effects in children aged 6 to 12 years.
Pholcolix falls under the category of antitussives, which are medications specifically aimed at suppressing cough reflexes. It may also contain antihistamines and decongestants, depending on the formulation.
The synthesis of Pholcolix involves several key steps that ensure the stability and efficacy of the final product. While specific proprietary methods are not publicly detailed, common practices in pharmaceutical synthesis include:
Synthesis typically requires rigorous quality control measures to comply with pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) may be employed to analyze the purity of the compounds involved.
While specific molecular data (such as molecular weight or precise chemical formulas) are not disclosed in public sources, studies have indicated that Pholcolix's formulation leads to effective cough suppression with minimal side effects.
Pholcolix undergoes various chemical interactions within the body after administration:
The pharmacokinetics of Pholcolix involve absorption rates that can vary based on formulation (liquid vs. tablet) and patient factors such as age and health status.
Pholcolix functions by acting on the central nervous system to suppress the cough reflex. This may involve:
Clinical trials have shown that Pholcolix effectively reduces cough frequency with fewer side effects compared to alternatives like Actifed Compound .
Pholcolix is typically available in liquid form or as tablets. Its physical properties include:
Chemical properties include:
Relevant analyses often involve assessing degradation products and ensuring compliance with safety standards.
Pholcolix is primarily used in clinical settings for:
Pholcodine (chemical name: 7,8-Didehydro-4,5α-epoxy-17-methyl-3-[2-(morpholin-4-yl)ethoxy]morphinan-6α-ol), a semi-synthetic opioid derivative, was first developed in the 1950s as an antitussive agent. Its molecular formula is C₂₃H₃₀N₂O₄, with a molar mass of 398.503 g/mol [1] [5]. Unlike other opioids, pholcodine exhibits selective activity on the cough center in the medulla oblongata, suppressing unproductive coughs without significant analgesic effects or euphoria [2]. This pharmacological profile positioned it as a preferred alternative to codeine in cough formulations, particularly due to its lower addiction potential [1].
By the 1970s, pholcodine became widely incorporated into over-the-counter (OTC) cough syrups and lozenges (e.g., Respilène, Biocalyptol). Adult formulations typically contained 5–15 mg/5mL in oral solutions, with peak plasma concentrations achieved 4–8 hours post-administration [1] [5]. Its slow metabolism—primarily hepatic oxidation to norpholcodine and pholcodine-N-oxide—and prolonged elimination half-life (32–55 hours) supported once-daily dosing [2] [5]. However, emerging research in the early 2000s revealed an unexpected risk: pholcodine consumption correlated with IgE antibody production against neuromuscular blocking agents (NMBAs), leading to anaphylaxis during general anesthesia [1] [4].
Table 1: Key Historical Milestones of Pholcodine
Year | Event | Significance |
---|---|---|
1950s | Initial development and commercialization | Introduced as a non-narcotic antitussive with low addiction risk |
2007 | Norwegian market withdrawal | Followed epidemiological data showing 10x higher NMBA anaphylaxis vs. Sweden |
2022 | ALPHO study publication | Confirmed 4.2x higher NMBA anaphylaxis risk if pholcodine used within 12 months |
2023 | Global regulatory cancellations (EU, UK, Australia, Malaysia) | Withdrawal based on irreversible safety concerns |
Pholcolix represents a specific brand formulation of pholcodine, typically combining the active ingredient with adjunctive agents like triprolidine (antihistamine), pseudoephedrine (decongestant), or bromhexine (mucolytic) [2] [7]. As an opioid antitussive, it is classified under the ATC code R05DA08 and functions as:
Pholcolix formulations include:
Table 2: Pharmacokinetic Properties of Pholcodine (Key to Pholcolix Efficacy)
Parameter | Value | Biological Significance |
---|---|---|
Bioavailability | ~88% | High oral absorption |
Protein Binding | 21–23.5% | Low binding enables CNS penetration |
Volume of Distribution | 36–49 L/kg (one-compartment model) | Extensive tissue distribution beyond plasma |
Metabolism | Hepatic oxidation/conjugation | Slow conversion to norpholcodine and morphine conjugates |
Urinary Excretion | 25–30% unchanged | Detectable as morphine in drug tests |
Pholcolix’s regulatory trajectory shifted dramatically between 2007–2023, transitioning from widespread OTC availability to global withdrawal:
Current statuses include:
Table 3: Global Regulatory Status of Pholcolix/Pholcodine (2025)
Region | Status | Key Regulatory Actions |
---|---|---|
European Union | Banned | EMA revocation (March 2023); products removed from all 27 member states |
Australia | Banned | TGA cancellation of 44 products (February 2023) |
United Kingdom | Banned | MHRA market withdrawal (March 2023) |
United States | Never approved | Schedule I controlled substance (FDA) |
Malaysia | Banned | NPRA withdrawal (March 2023) |
Brazil | Banned | Anvisa RDC 784 (April 2023) |
The World Health Organization (WHO) now advises healthcare providers to screen patients for pholcodine exposure within 12 months prior to anesthesia [8]. This paradigm shift underscores the tension between symptomatic relief and iatrogenic risk—pholcodine’s legacy as a "safe" antitussive has been irrevocably altered by immunopharmacological insights.
Compound Names Mentioned: Pholcolix, Pholcodine, Morpholinylethylmorphine, Homocodeine, Dimetane, Biocalyptol, Broncalene, Logicin, Norpholcodine.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7